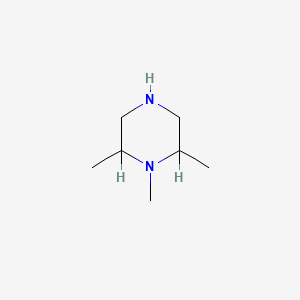

1,2,6-Trimethylpiperazine

Description

Contextualization within Substituted Piperazine (B1678402) Chemistry

1,2,6-Trimethylpiperazine belongs to the class of substituted piperazines, which are organic compounds featuring a piperazine core structure with various substituents. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a significant pharmacophore in medicinal chemistry. rsc.orgmdpi.combohrium.com These nitrogen atoms can act as hydrogen bond acceptors and donors, which can enhance the pharmacological and pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. mdpi.combohrium.com

While many therapeutic agents contain a piperazine ring substituted at the nitrogen atoms, there is growing interest in exploring carbon-substituted piperazines like this compound. rsc.orgmdpi.com This interest stems from the potential to create novel molecular structures with unique biological activities. Analysis of existing piperazine-containing drugs reveals a lack of structural diversity at the carbon atoms of the piperazine ring, indicating a large, unexplored area of chemical space with significant therapeutic potential. rsc.orgmdpi.com The development of efficient and asymmetric syntheses for these carbon-substituted piperazines is a key focus of current research. rsc.org

Significance as a Foundational Heterocyclic Scaffold for Academic Inquiry

Heterocyclic compounds, such as this compound, are fundamental to medicinal chemistry and drug discovery, with a large percentage of FDA-approved drugs containing a heterocyclic motif. mdpi.comnih.gov The piperazine scaffold itself is considered a "privileged structure" due to its frequent appearance in biologically active compounds. rsc.org this compound serves as a valuable building block in the synthesis of more complex molecules. smolecule.comcymitquimica.com Its unique three-dimensional structure, resulting from the methyl substitutions, provides a rigid framework that can be used to probe interactions with biological targets.

The presence of methyl groups at the 1, 2, and 6 positions influences the compound's physicochemical properties, such as its lipophilicity and basicity, which in turn affect its biological activity and pharmacokinetic profile. acs.org Researchers utilize this scaffold to investigate structure-activity relationships (SAR), systematically modifying the structure to understand how changes affect its interaction with biological systems. nih.gov This systematic approach is crucial for the rational design of new therapeutic agents. nih.gov

Historical Development of this compound Research

Research into piperazine and its derivatives has a long history, with the core structure being recognized for its versatile biological activities. researchgate.net Early research focused on the synthesis and exploration of N-substituted piperazines. However, as the field of medicinal chemistry advanced, so did the interest in more complex substitution patterns.

The development of new synthetic methodologies has been crucial in advancing the study of compounds like this compound. bohrium.com For instance, methods for the stereoselective synthesis of substituted piperazines have allowed for the preparation of specific isomers, which is critical as different stereoisomers of a chiral drug can have vastly different biological activities. rsc.org More recent research has focused on the C-H functionalization of the piperazine ring, providing new avenues for creating diverse and complex molecules. mdpi.com The study of nitrosated derivatives of substituted piperazines, including those with methyl groups, has also been an area of investigation, particularly in the context of their carcinogenic potential. researchgate.net

Physicochemical Properties of this compound

The physicochemical properties of this compound are influenced by its molecular structure, which includes a piperazine ring with three methyl groups. These properties are crucial for its application in chemical synthesis and its behavior in biological systems.

| Property | Value/Description |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol smolecule.com |

| Boiling Point | Approximately 154 °C smolecule.com |

| Density | Approximately 0.8 g/cm³ smolecule.com |

| Isomers | Exists as different stereoisomers, including cis and trans configurations, due to the chiral centers at the 2 and 6 positions. |

The hydrochloride salt of this compound, specifically the trans-isomer, is often used in research due to its enhanced water solubility. The stereochemistry of the methyl groups (cis or trans) can significantly impact the compound's physical and biological properties.

Synthesis of this compound

Several synthetic routes have been developed to produce this compound and its derivatives.

Common Synthetic Approaches:

Methylation of Piperazine Derivatives: This method involves the introduction of methyl groups onto a piperazine precursor using methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. smolecule.com

Cyclization Reactions: The piperazine ring can be formed through the cyclization of appropriate acyclic precursors. smolecule.com

Asymmetric Synthesis: To obtain specific stereoisomers, chiral catalysts are employed to guide the formation of enantiomerically pure products. rsc.orgsmolecule.com

For example, the synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride (B599025) typically involves the methylation of piperazine followed by treatment with hydrochloric acid to form the salt.

Chemical Reactions of this compound

As a substituted piperazine, this compound undergoes typical reactions of secondary and tertiary amines.

Key Reactions:

Alkylation and Acylation: The nitrogen atoms can act as nucleophiles, reacting with alkyl halides or acyl chlorides to introduce new functional groups. smolecule.com

Nitrosation: Reaction with nitrosating agents, such as nitrous acid, can lead to the formation of N-nitroso derivatives like 1,2,6-trimethyl-4-nitrosopiperazine. ontosight.ai

Oxidation and Reduction: The compound can be oxidized with agents like potassium permanganate (B83412) or reduced with reagents such as lithium aluminum hydride.

Palladium-Catalyzed Cyclization: Modern synthetic methods may involve palladium-catalyzed reactions to create more complex heterocyclic structures. bohrium.com

Applications in Academic Research

This compound and its derivatives are valuable tools in various areas of academic research, particularly in medicinal chemistry.

Drug Discovery: The piperazine scaffold is a key component in many clinically used drugs. rsc.orgmdpi.com Derivatives of this compound have been investigated for their potential in treating central nervous system (CNS) disorders. The methylation of the terminal piperazine nitrogen has been explored as a strategy to reduce efflux and improve the pharmacokinetic properties of potential drug candidates. acs.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the structural requirements for interaction with specific biological targets. nih.govnih.gov

Development of Novel Synthetic Methods: The synthesis of complex piperazine derivatives, including those with specific stereochemistry like this compound, drives the development of new and efficient synthetic methodologies. rsc.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,6 Trimethylpiperazine and Its Defined Stereoisomers

General Strategies for Piperazine (B1678402) Ring Formation Applied to Methylated Derivatives

The construction of the piperazine ring is a foundational aspect of synthesizing 1,2,6-trimethylpiperazine. General strategies often involve the cyclization of appropriate acyclic precursors. One common approach is the methylation of piperazine derivatives. This can be achieved by reacting piperazine or a partially methylated piperazine with methylating agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions to introduce methyl groups at the desired nitrogen and carbon positions. smolecule.com

Another fundamental strategy involves cyclization reactions. For instance, a diisopropanolamine (B56660) mixture can be reacted with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst to yield cis-2,6-dimethylpiperazine, a precursor that can be further methylated. google.com The choice of solvent is crucial in these reactions to control the stereoselectivity. google.com Reductive cyclization of amino keto esters is another viable route to form the piperazine ring.

Many synthetic approaches utilize readily available chiral starting materials, often derived from natural amino acids, in what is known as a "chiral pool" approach. researchgate.netingentaconnect.com This strategy is advantageous as the stereochemistry of the final product is often dictated by the configuration of the starting material. researchgate.netingentaconnect.com For example, chiral amino acids can be transformed into 6-substituted piperazine-2-acetic acid esters. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral 1,2,6-Trimethylpiperazines

The demand for enantiomerically pure piperazine derivatives has driven the development of various stereoselective synthetic methods. These methods are essential for accessing specific stereoisomers of this compound for structure-activity relationship (SAR) studies. researchgate.netingentaconnect.comacs.org

The intramolecular Mitsunobu reaction is a powerful tool for controlling stereochemistry during the formation of the piperazine ring. acs.orgresearchgate.net This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at a chiral center. For instance, the synthesis of (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine, key precursors, can be achieved using a novel intramolecular Mitsunobu reaction to establish the desired stereochemistry. acs.orgresearchgate.netresearchgate.net This method has also been successfully employed in the synthesis of monomethylated piperazine derivatives. acs.orgresearchgate.netresearchgate.net The synthesis of cis-2,5-disubstituted enantiopure piperazines has been reported through a sequence involving the intramolecular Mitsunobu cyclization of a protected diamino-alcohol. nih.gov However, challenges such as the removal of byproducts like triphenylphosphine (B44618) oxide can sometimes complicate purification. scribd.com

Enantiospecific triflate alkylation serves as another key strategy for the synthesis of chiral 2,6-methylated piperazines. acs.orgresearchgate.net This method is particularly useful for preparing trimethylated compounds like (R)- and (S)-2,2,6-trimethylpiperazine. acs.orgresearchgate.netresearchgate.net The reaction involves the alkylation of a piperazine precursor where a hydroxyl group has been converted to a triflate, a good leaving group. This approach allows for the efficient and general preparation of a variety of 2,6-methylated piperazines with well-controlled absolute stereochemistry. acs.orgresearchgate.net The diastereoselective triflate alkylation has been used to prepare the dimethyl enantiomers, (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine. acs.orgresearchgate.netresearchgate.net

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a vital tool for the synthesis of N-aryl piperazines. nih.govresearchgate.net This reaction facilitates the coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. nih.gov While many studies have focused on the arylation of piperazine itself, these methods can be extended to substituted piperazines like this compound. nih.govresearchgate.net The choice of ligand is critical for the success of these couplings, with ligands like RuPhos showing effectiveness in the arylation of Boc-protected piperazine with aryl chlorides. nih.gov This methodology provides a direct route to N-aryl piperazine derivatives, which are significant components of many biologically active molecules. researchgate.net Recent advancements have also explored the use of palladium nanoparticles as recyclable and durable catalysts for this transformation. researchgate.net Furthermore, palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov

The generation of specific stereoisomers of this compound can be achieved through the derivatization of existing chiral piperazine precursors. This approach often starts with a readily available chiral piperazine, which is then subjected to a series of reactions to introduce the desired substituents with controlled stereochemistry. For example, chiral 2-methylpiperazine (B152721) can be used as a starting material, and subsequent methylation can lead to the formation of different stereoisomers of this compound. researchgate.net The use of chiral derivatizing agents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can be employed to separate enantiomers of piperazine derivatives via the formation of diastereomers, which can then be separated by chromatography. researchgate.net

Synthesis of Specific Chiral Forms (e.g., (2R,6S), (2S,6S), (2S,6R) Isomers)

The synthesis of specific chiral isomers of this compound is crucial for understanding their distinct biological properties. The cis-isomer, (2R,6S)-1,2,6-trimethylpiperazine, is a notable example. cymitquimica.com The synthesis of the trans-isomers, such as (2S,6S)-1,2,6-trimethylpiperazine, has also been a subject of interest. fluorochem.co.uk

A general and efficient strategy for preparing a variety of 2,6-methylated piperazines with controlled absolute stereochemistry has been reported, which can be applied to the synthesis of these specific isomers. acs.orgresearchgate.net These methods often rely on key reactions like diastereoselective triflate alkylation or intramolecular Mitsunobu reactions to set the required stereochemistry. acs.orgresearchgate.netresearchgate.net

For instance, the synthesis of the enantiopure dimethyl precursors, (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine, can be accomplished using either a diastereoselective triflate alkylation or a novel intramolecular Mitsunobu reaction. acs.orgresearchgate.netresearchgate.net Subsequent N-methylation would then yield the desired trimethylated isomers.

| Isomer | Synthetic Approach | Key Features | Reference(s) |

| (2R,6S)-1,2,6-Trimethylpiperazine | Methylation of cis-2,6-dimethylpiperazine | Utilizes a readily available precursor. | cymitquimica.com |

| (2S,6S)-1,2,6-Trimethylpiperazine | N-methylation of (2S,6S)-2,6-dimethylpiperazine | Stereochemistry is derived from the chiral precursor. | fluorochem.co.uk |

| (2R,6R)-1,2,6-Trimethylpiperazine | Asymmetric synthesis, Methylation of piperazine derivatives, Cyclization reactions | Multiple routes available for stereocontrol. | smolecule.com |

| (2S,6R)-1,2,6-Trimethylpiperazine | (Referred to as cis-1,2,6-trimethylpiperazine) | Often synthesized as part of a mixture with other isomers. | cymitquimica.com |

Development of Efficient and Scalable Synthetic Pathways for Research Quantities

The synthesis of specific stereoisomers of this compound, namely the cis and trans diastereomers, is a crucial aspect for their application in research, particularly in fields like medicinal chemistry where stereochemistry can significantly influence biological activity. The development of efficient and scalable synthetic routes is paramount for obtaining sufficient quantities of these compounds with high purity. These methodologies often begin with the synthesis of the appropriate 2,6-dimethylpiperazine (B42777) isomer, followed by N-methylation.

The synthesis of trans-1,2,6-trimethylpiperazine can be achieved through the methylation of a piperazine precursor. One common method involves reacting piperazine with a methylating agent, such as methyl iodide or methyl sulfate, under controlled conditions to introduce methyl groups at the 1, 2, and 6 positions. The resulting trimethylated piperazine is then typically converted to its dihydrochloride (B599025) salt by treatment with hydrochloric acid to enhance its stability and water solubility. For larger-scale production, optimization of reaction conditions is key. This can include the selection of an appropriate solvent, like isopropanol (B130326), to improve solubility and minimize side reactions, and the use of phase-transfer catalysts to increase the efficiency of the methylation step.

The asymmetric synthesis of specific enantiomers, such as (2R,6R)-1,2,6-trimethylpiperazine, has also been explored. One optimized three-step sequence starts with the cyclization of L-proline to form a pyrrolidine (B122466) intermediate. This is followed by sequential alkylation with methyl triflate under kinetic control and an acid-mediated rearrangement to form the piperazine scaffold, achieving a high enantiomeric excess. smolecule.com Another approach for creating chiral 2,6-methylated piperazines is through an enantiospecific triflate alkylation as the key reaction step. acs.orgresearchgate.netresearchgate.net

Once the desired 2,6-dimethylpiperazine isomer is obtained, the final N-methylation step can be performed. The stereochemical integrity of the starting material is generally maintained during this step.

Below are tables summarizing the key aspects of these synthetic approaches.

Table 1: Synthesis of trans-1,2,6-Trimethylpiperazine

| Step | Reagents and Conditions | Key Features |

| Methylation | Piperazine, Methyl iodide or Methyl sulfate | Introduces methyl groups at N1, C2, and C6 positions. |

| Salt Formation | Hydrochloric acid | Forms the dihydrochloride salt for improved stability and solubility. |

| Scalability | Use of isopropanol as solvent, phase-transfer catalysts. | Optimizes reaction for larger scale by improving solubility and methylation efficiency. |

| Asymmetric Synthesis | L-proline starting material, methyl triflate, acid-mediated rearrangement. | A three-step sequence to produce enantiomerically pure (2R,6R)-1,2,6-trimethylpiperazine. smolecule.com |

Table 2: Synthesis of cis-1,2,6-Trimethylpiperazine Precursor (cis-2,6-Dimethylpiperazine)

| Step | Reagents and Conditions | Key Features |

| Cyclization | Diisopropanolamine, Ammonia, Nickel or Cobalt catalyst, Aromatic solvent (e.g., Toluene, Xylene) | Reaction in an organic solvent enhances selectivity for the cis isomer. google.comgoogle.com |

| Crystallization | Cooling of the reaction mixture | Allows for the separation of the high-purity cis-2,6-dimethylpiperazine. google.com |

| Isomerization | Heating of the trans isomer (≥180°C) with a catalyst | Converts the less desired trans isomer to the cis isomer, improving overall yield. google.com |

Stereochemical and Conformational Analysis of 1,2,6 Trimethylpiperazine Systems

Analysis of Stereoisomerism and Chirality in 1,2,6-Trimethylpiperazine

This compound possesses two stereogenic centers at the C2 and C6 positions, as these carbon atoms are each bonded to four different groups (a hydrogen atom, a methyl group, and two different ring segments). The presence of two chiral centers means the molecule can exist as a maximum of 2n = 22 = 4 stereoisomers.

These stereoisomers manifest as two distinct geometric forms: cis and trans.

Trans Isomers : In the trans configuration, the methyl groups at C2 and C6 are on the same side of the piperazine (B1678402) ring (both pointing "up" or both "down"). This arrangement results in a pair of non-superimposable mirror images, known as enantiomers: (2R,6R)-1,2,6-trimethylpiperazine and (2S,6S)-1,2,6-trimethylpiperazine. These molecules are chiral.

The nitrogen atom at the N1 position, being bonded to three different groups (a methyl group, the C2 ring carbon, and the C6 ring carbon) and possessing a lone pair of electrons, could theoretically be a chiral center. However, tertiary amines typically undergo rapid pyramidal inversion at room temperature. wikipedia.org This rapid "umbrella flipping" interconverts the two potential enantiomers at the nitrogen center, meaning it does not constitute a stable stereocenter and does not contribute to the number of isolable stereoisomers.

Table 1: Stereoisomers of this compound

| Isomer Type | Specific Configuration(s) | Chirality | Description |

|---|---|---|---|

| Trans | (2R,6R) and (2S,6S) | Chiral | Enantiomeric pair; C2 and C6 methyl groups are on the same side of the ring. |

| Cis | (2R,6S) or (2S,6R) | Achiral | Meso compound; C2 and C6 methyl groups are on opposite sides of the ring. |

Detailed Conformational Landscape Investigations

The conformational landscape of this compound is dominated by the puckered chair and boat forms characteristic of six-membered rings.

Like cyclohexane, the piperazine ring can adopt several conformations, with the chair and boat forms being the most significant. wikipedia.org

Chair Conformation : This is the most stable and predominant conformation for the piperazine ring. nih.gov It minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by ensuring all substituents on adjacent carbons are in a staggered arrangement.

Boat Conformation : The boat conformation is significantly less stable than the chair form. This instability arises from two main factors: torsional strain from eclipsed hydrogens along the sides of the "boat" and steric hindrance between the "flagpole" hydrogens or substituents at the 1 and 4 positions. A more stable, slightly twisted version known as the twist-boat conformation exists, which alleviates some of this strain, but it remains considerably higher in energy than the chair form. ias.ac.in

The piperazine ring is not static; it undergoes a rapid conformational interconversion known as a ring flip, which converts one chair form into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This inversion must pass through higher-energy intermediates, including the half-chair and twist-boat conformations.

The three methyl groups on the this compound ring exert a profound influence on its conformational preferences. N-methylation can significantly alter the preferred dihedral angles within the molecule. rcsi.com The steric bulk of the methyl groups dictates that the most stable conformation will be the one that minimizes unfavorable steric interactions. This preference for a single, low-energy conformation can increase the molecule's rigidity by raising the energy of other possible conformers, thereby making them less populated at equilibrium. For the trans isomer, a conformation with all three methyl groups in equatorial positions is strongly favored, creating a relatively rigid structure. smolecule.com

In substituted six-membered rings, substituents generally prefer the equatorial position to avoid destabilizing steric interactions with other atoms. The most significant of these are 1,3-diaxial interactions , which are severe steric clashes between an axial substituent and the axial atoms located two carbons away on the same side of the ring. youtube.comyoutube.com

trans-(2R,6R)-1,2,6-Trimethylpiperazine : This isomer can exist in a conformation where the C2-methyl and C6-methyl groups are both equatorial. The N1-methyl group can then be either axial or equatorial. The conformer with all three methyl groups in equatorial positions is overwhelmingly the most stable, as it avoids all major 1,3-diaxial interactions.

cis-(2R,6S)-1,2,6-Trimethylpiperazine (meso) : In the cis isomer, one C-methyl group must be axial while the other is equatorial in any given chair conformation. A ring flip will interchange these positions. The stability of the two resulting chair conformers will depend on the orientation of the N1-methyl group and the resulting 1,3-diaxial interactions. The conformer that places the maximum number of methyl groups, particularly the larger N-methyl group, in the equatorial position will be favored.

Table 2: Qualitative Stability Analysis of Major Chair Conformers

| Isomer | C2-Methyl | C6-Methyl | N1-Methyl | Key Steric Interactions | Relative Stability |

|---|---|---|---|---|---|

| trans-(2R,6R) | Equatorial | Equatorial | Equatorial | Minimal gauche interactions | Most Stable |

| Equatorial | Equatorial | Axial | 1,3-diaxial (N1-Me with H3/H5) | Less Stable | |

| cis-(2R,6S) | Axial | Equatorial | Equatorial | 1,3-diaxial (C2-Me with H4/H6) | Less Stable |

| Equatorial | Axial | Equatorial | 1,3-diaxial (C6-Me with H2/H4) | Less Stable | |

| Axial | Equatorial | Axial | Multiple 1,3-diaxial interactions | Least Stable |

Intramolecular Interactions Governing Conformational States

The conformational equilibrium of this compound is primarily dictated by intramolecular steric and electronic interactions.

1,3-Diaxial Interactions : As noted, this is the most significant destabilizing factor. An axial methyl group experiences steric repulsion from the axial hydrogens (or other substituents) at the C3 and C5 positions relative to it. chemistrysteps.com These interactions are essentially gauche-butane interactions within the ring structure. chemistrysteps.com

Gauche Interactions : When viewed along a C-C bond in a Newman projection, substituents on adjacent carbons can be in a gauche relationship (60° dihedral angle), which introduces a moderate amount of steric strain. chemistrysteps.com Even in the all-equatorial conformer, gauche interactions exist between the equatorial methyl groups and adjacent ring carbons.

Electronic Effects : While steric effects are dominant, electronic factors like hyperconjugation can also play a role, although they are generally less significant than the large steric repulsions in this molecule.

Experimental Elucidation of Stereochemistry and Conformation

The experimental determination of stereochemistry and conformation in this compound systems relies on powerful analytical techniques that probe the three-dimensional arrangement of atoms in both solution and the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining stereochemical assignments and conformational dynamics in solution, while X-ray crystallography provides definitive information about the molecule's solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical and conformational analysis of substituted piperazines like this compound in solution. The chemical shifts (δ), coupling constants (J), and through-space interactions observed in ¹H and ¹³C NMR spectra provide a wealth of information regarding the relative orientation of the methyl groups and the conformation of the piperazine ring.

For this compound, two diastereomers are possible: a cis-isomer, where the methyl groups at C2 and C6 are on the same side of the ring, and a trans-isomer, where they are on opposite sides. The piperazine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

Key NMR Parameters for Analysis:

Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment. Axial and equatorial protons on the piperazine ring, as well as the protons of the methyl groups, will exhibit distinct chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The orientation of the N-methyl group also influences the chemical shifts of neighboring ring protons.

Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the relative orientation of substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane-like ring is indicative of a trans-diaxial relationship. Conversely, smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. By analyzing the coupling patterns of the ring protons, the preferred chair conformation and the axial or equatorial disposition of the methyl groups can be deduced.

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are in close spatial proximity, irrespective of their bonding connectivity. NOE experiments, such as NOESY, can be used to establish the relative stereochemistry. For example, in the cis-isomer, a NOE would be expected between the axial protons of the C2 and C6 methyl groups, as they are on the same face of the ring. Such an interaction would be absent in the trans-isomer.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for Chair Conformations of Substituted Piperazines

| Proton Type | Expected Chemical Shift Range (ppm) | Factors Influencing Shift |

| Axial Ring Protons | 2.0 - 2.8 | Shielded by the ring current |

| Equatorial Ring Protons | 2.5 - 3.5 | Deshielded compared to axial protons |

| Axial C-Methyl Protons | 0.8 - 1.2 | Shielded by the ring |

| Equatorial C-Methyl Protons | 1.0 - 1.5 | Less shielded than axial methyls |

| N-Methyl Protons | 2.2 - 2.6 | Electronic effect of the nitrogen atom |

Note: These are generalized ranges and actual values for this compound may vary depending on the solvent and specific isomer.

X-ray Crystallography for Solid-State Conformational Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the preferred conformation and stereochemistry in the crystalline form.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Unambiguous Stereochemistry: The relative positions of the three methyl groups would be definitively established, confirming whether the crystal is composed of the cis- or trans-isomer.

Ring Conformation: The analysis would confirm the adoption of a chair conformation by the piperazine ring, which is the most common and lowest energy conformation for such six-membered rings. It would also provide precise puckering parameters for the ring.

Substituent Orientation: The crystallographic data would show whether the methyl groups at the C2, C6, and N1 positions occupy axial or equatorial positions in the solid state. This solid-state conformation is generally the one that allows for the most efficient crystal packing and minimizes intermolecular steric clashes.

While a specific crystal structure for this compound is not available in the searched literature, numerous studies on substituted piperazines have demonstrated the utility of X-ray crystallography in conformational analysis. For example, the crystal structures of various N,N'-disubstituted piperazines have been determined, confirming the chair conformation of the piperazine ring in the solid state wm.edu. The orientation of the substituents is dictated by a combination of intramolecular steric effects and intermolecular packing forces. It is generally observed that bulky substituents prefer to occupy the less sterically hindered equatorial positions.

Interactive Data Table: Typical Crystallographic Parameters for Substituted Piperazine Rings

| Parameter | Typical Value Range | Information Provided |

| C-N Bond Length | 1.45 - 1.49 Å | Standard single bond length |

| C-C Bond Length | 1.51 - 1.54 Å | Standard single bond length |

| C-N-C Bond Angle | 109° - 112° | Tetrahedral geometry at nitrogen |

| C-C-N Bond Angle | 110° - 113° | Tetrahedral geometry at carbon |

| Ring Torsion Angles | ± 50° - 60° | Confirms a chair conformation |

Note: These values are representative of substituted piperazine rings and provide a basis for what would be expected for this compound.

Computational Approaches to Conformational Energetics

Computational chemistry provides a powerful avenue for investigating the conformational landscape of molecules like this compound. Through the use of various theoretical models, it is possible to calculate the relative energies of different conformers and isomers, predict their geometries, and understand the energetic barriers to interconversion. These computational approaches complement experimental techniques by providing insights into structures and energetic profiles that may be difficult to study experimentally.

The conformational analysis of this compound involves considering the chair conformations of both the cis- and trans-diastereomers, as well as the axial and equatorial orientations of the methyl substituents. For the trans-isomer, the C2 and C6 methyl groups can be either diaxial or diequatorial. For the cis-isomer, one methyl group will be axial and the other equatorial. The N-methyl group can also be in either an axial or equatorial position.

Computational Methods:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule. It is computationally inexpensive and is well-suited for exploring the conformational space of relatively large molecules. Force fields like MMFF94 or AMBER are commonly used to calculate the steric energies of different conformers.

Quantum Mechanics (QM): These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule.

Semi-empirical methods: These are the least computationally demanding QM methods and are useful for large systems.

Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters. They offer high accuracy but are computationally expensive.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are a popular choice for conformational analysis as they provide a good balance between accuracy and computational cost.

Conformational Energy Calculations:

Computational studies on substituted piperidines and cyclohexanes provide a basis for predicting the conformational preferences of this compound. The relative stability of different conformers is primarily determined by steric interactions:

1,3-Diaxial Interactions: A major source of steric strain arises from the interaction between an axial substituent and the axial protons on the same side of the ring. Larger substituents will have a stronger preference for the equatorial position to avoid these unfavorable interactions. In the case of trans-1,2,6-trimethylpiperazine, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer.

Gauche Interactions: When two substituents are on adjacent carbons, there can be steric repulsion between them, known as a gauche interaction.

By performing geometry optimizations and energy calculations for all possible chair conformers of both the cis- and trans-isomers of this compound, their relative stabilities can be determined. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium. Furthermore, the energy barriers for ring inversion and nitrogen inversion can be calculated by locating the transition state structures for these processes.

While specific computational studies on this compound are not found in the provided search results, research on the conformational energies of substituted piperidines has shown that molecular mechanics calculations can quantitatively predict conformer energies nih.gov. These studies highlight the importance of electrostatic interactions, particularly in protonated species.

Interactive Data Table: Predicted Relative Conformational Energies for this compound Isomers (Hypothetical, based on principles of conformational analysis)

| Isomer | C2-Me | C6-Me | N1-Me | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |

| trans | Equatorial | Equatorial | Equatorial | 0.0 (most stable) | Minimal steric strain |

| trans | Equatorial | Equatorial | Axial | ~0.5 - 1.0 | 1,3-diaxial with axial H |

| cis | Equatorial | Axial | Equatorial | ~1.5 - 2.5 | 1,3-diaxial with axial H |

| cis | Axial | Equatorial | Equatorial | ~1.5 - 2.5 | 1,3-diaxial with axial H |

| trans | Axial | Axial | Equatorial | > 5.0 | Two 1,3-diaxial interactions |

Note: These are estimated values based on the known energetic penalties for axial substituents in cyclohexane and piperidine systems. Actual values would require specific computational calculations for this compound.

Reaction Mechanisms and Reactivity of 1,2,6 Trimethylpiperazine and Its Derivatives

Functionalization Reactions at Nitrogen Centers

The reactivity of 1,2,6-trimethylpiperazine is dominated by the two nitrogen atoms within its heterocyclic framework. These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with a variety of electrophiles. This reactivity allows for the straightforward functionalization of the piperazine (B1678402) core, enabling the synthesis of a diverse range of derivatives.

N-alkylation and N-acylation are fundamental transformations for amines and are readily applied to this compound. smolecule.com These reactions involve the introduction of alkyl or acyl groups onto the nitrogen atoms, modifying the compound's steric and electronic properties.

N-Alkylation is a common method for synthesizing more complex piperazine derivatives. smolecule.com This reaction typically involves the nucleophilic attack of the piperazine nitrogen on an alkyl halide (such as methyl iodide) or other alkylating agents. smolecule.com The reaction proceeds via a nucleophilic substitution mechanism, often an SN2 pathway, where the nitrogen's lone pair displaces a leaving group on the alkylating agent. researchgate.net The choice of reagents and conditions can be tailored to achieve mono- or di-alkylation. For instance, the synthesis of specific trimethylpiperazine isomers can be achieved through the methylation of piperazine precursors with agents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. smolecule.com Diastereoselective alkylation strategies have also been developed to precisely install methyl groups at the desired positions on the piperazine ring. smolecule.com Advanced catalytic systems, including those based on palladium or a combination of copper and gold, have been developed for the N-alkylation of amines with alcohols, offering sustainable alternatives to traditional methods. chemrxiv.orgnih.gov

N-Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. smolecule.comorientjchem.org This reaction is a powerful tool for protecting the amino groups during multi-step syntheses or for creating amide-containing target molecules with specific biological activities. mdpi.com The reaction is generally efficient and can be performed under various conditions, including catalyst-free systems. orientjchem.org Zinc triflate has also been reported as an effective catalyst for the N-acylation of amines with furan-2-carbonyl chloride. dergipark.org.tr

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halides (e.g., Methyl Iodide), Dimethyl Sulfate | N-Alkyl piperazines | smolecule.com, |

| N-Alkylation | Alcohols (with catalyst) | N-Alkyl piperazines | chemrxiv.org, nih.gov |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl piperazines (Amides) | smolecule.com, orientjchem.org |

| N-Acylation | Furan-2-carbonyl chloride (with Zn(OTf)₂) | N-Furoyl piperazines | dergipark.org.tr |

The secondary amine center in this compound can react with nitrosating agents to form N-nitrosamines. wikipedia.org This reaction, known as nitrosation, typically occurs through the reaction with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. wikipedia.orglibretexts.org

The mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen of the secondary amine in the piperazine ring. wikipedia.orglibretexts.org This leads to the formation of a stable N-nitroso derivative, specifically 1,2,6-trimethyl-4-nitrosopiperazine. ontosight.ai The presence of the nitroso group (-N=O) imparts distinct chemical properties to the molecule. ontosight.ai Alternative methods for N-nitrosation of secondary amines have also been developed, such as using potassium persulfate and nitromethane. researchgate.net

The reactivity of this compound is dictated by its electronic structure. The key sites for chemical reactions are the nitrogen and carbon atoms of the ring.

Nucleophilic Sites : The nitrogen atoms are the most prominent nucleophilic centers in the molecule due to the presence of lone pairs of electrons. smolecule.com This inherent nucleophilicity is the basis for the N-alkylation and N-acylation reactions discussed previously, where the nitrogen atom attacks an external electrophile. smolecule.comevitachem.com

Electrophilic Attack Sites : Conversely, the electron-rich nitrogen atoms are the primary targets for attack by electrophiles. libretexts.org The nitrosation reaction, involving the electrophilic nitrosonium ion, is a classic example of an electrophilic attack at a piperazine nitrogen. wikipedia.orglibretexts.org

While reactions at the nitrogen centers are most common, functionalization at the carbon atoms of the piperazine ring is also possible, often requiring more specialized methods like α-lithiation followed by reaction with an electrophile or photoredox-catalyzed C-H functionalization. researchgate.netmdpi.com

Transformations Involving the Piperazine Ring Framework

While functionalization at the nitrogen centers is common, transformations that alter the core piperazine ring structure are also synthetically important. These can include ring construction, expansion, or cleavage. The piperazine ring itself is a stable heterocyclic system, but under specific conditions, its framework can be modified. evitachem.com

Methods for constructing the piperazine skeleton often involve the cyclization of 1,2-diamines or amino acids as starting materials. researchgate.net Other strategies include the reduction of pyrazines or diketopiperazines and the intramolecular amination of alkenes. rsc.org A more recent approach involves the cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate the piperazine scaffold. rsc.org

While the direct ring-opening of this compound is not commonly reported, related piperazine systems can undergo transformations. For example, studies on lithiated N-Boc piperazines have identified potential ring-fragmentation pathways, which could be minimized by using sterically hindered N-alkyl groups. The development of methods for the stereoselective synthesis of polysubstituted piperazines often involves key steps that build or modify the ring framework to install substituents with precise stereochemistry. researchgate.net

Mechanistic Studies of this compound in Organic Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing synthetic routes.

The N-alkylation of this compound with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this mechanism, the nucleophilic nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the simultaneous departure of the halide leaving group.

More complex mechanistic studies have been performed on related piperazine systems. For instance, investigations into the α-lithiation of N-Boc-piperazines have been conducted to optimize reaction conditions and understand side reactions. In situ IR spectroscopy has been used to determine optimal lithiation times and to identify ring-fragmentation byproducts. These studies have led to simplified and more general procedures for the α-functionalization of the piperazine ring.

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

Due to its versatile reactivity, this compound is a valuable building block in multi-step organic synthesis, particularly in the field of medicinal chemistry. smolecule.comevitachem.com The piperazine scaffold is a key component in numerous pharmaceuticals, and the ability to introduce substituents at specific positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. mdpi.comnih.gov

This compound and its derivatives serve as intermediates in the synthesis of a wide array of compounds, including:

Pharmaceuticals : It is a precursor for drugs targeting central nervous system disorders, Parkinson's disease, and schizophrenia. smolecule.comevitachem.com For example, this compound analogues were synthesized during the development of potential therapeutics for Diffuse Intrinsic Pontine Glioma (DIPG). nih.gov

Agrochemicals and Specialty Chemicals : The compound is utilized in the production of agrochemicals and other fine chemicals. smolecule.com

Heterocyclic Compounds : It can be used to synthesize more complex heterocyclic systems. For instance, reaction with 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (B1374663) yields cis-4-(4-bromo-5-methoxy-2-nitrophenyl)-1,2,6-trimethylpiperazine, an intermediate for further elaboration. ambeed.com

Research Compounds : It is widely employed in structure-activity relationship (SAR) studies to explore how modifications to the piperazine core affect biological function. smolecule.comresearchgate.net

Table 2: Applications of this compound as a Synthetic Intermediate

| Target Compound Class | Application Area | Reference(s) |

| Novel Piperazine Analogues | Drug Discovery (e.g., for DIPG) | smolecule.com, nih.gov |

| Substituted Nitrophenylpiperazines | Organic Synthesis Intermediate | ambeed.com |

| Biologically Active Compounds | Medicinal Chemistry (CNS disorders, etc.) | smolecule.com, evitachem.com |

| Diverse Chemical Libraries | Structure-Activity Relationship (SAR) Studies | smolecule.com, researchgate.net |

Applications in Advanced Organic Synthesis and Catalysis

1,2,6-Trimethylpiperazine as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, transferring their stereochemical information to the final product. The synthesis of enantiopure piperazines, including derivatives like this compound, is a significant area of research. Methodologies for creating such chiral heterocycles often involve stereoselective synthesis or the resolution of racemic mixtures.

While specific, detailed examples of this compound being used as a foundational block for a wide range of natural products or pharmaceuticals are not extensively documented in publicly accessible literature, its structural motif is recognized in broader chemical patents as a reactant in the synthesis of more complex derivatives. For instance, it has been cited as a reactant in the preparation of certain pyrimidine-2,4-diamine derivatives. google.comgoogle.com The principles of asymmetric synthesis suggest that enantiomerically pure this compound can be a valuable precursor for creating molecules with defined three-dimensional architectures.

Design and Synthesis of Metal Complexes with this compound Ligands

The nitrogen atoms within the this compound ring possess lone pairs of electrons, making them excellent donors for coordinating with metal centers. When a chiral piperazine (B1678402) derivative like this binds to a metal, it can create a chiral environment around the metal, which is the fundamental principle behind its use in asymmetric catalysis.

The coordination of this compound to a metal ion involves the formation of a coordinate bond between the nitrogen atoms and the metal. The specific geometry and electronic properties of the resulting complex are influenced by several factors:

The nature of the metal ion: Different metals have different coordination number preferences and electronic configurations.

Ligand Field Effects: As a diamine ligand, this compound influences the splitting of the d-orbitals of the transition metal center. The steric bulk of the methyl groups can affect the metal-ligand bond lengths and angles, thereby subtly tuning the electronic properties and reactivity of the metal catalyst.

The definitive structure and properties of metal complexes formed with this compound would be established using a suite of analytical techniques. These characterization methods are crucial for understanding the nature of the catalytic precursor.

Common Characterization Techniques:

| Technique | Information Provided |

| X-ray Crystallography | Provides the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry. |

| NMR Spectroscopy | (¹H, ¹³C) confirms the binding of the ligand to the metal and can provide insights into the solution-state structure and dynamics of the complex. |

| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its composition. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which is related to its d-orbital splitting and color. |

| Circular Dichroism (CD) | For chiral complexes, CD spectroscopy is essential for studying their chiroptical properties. |

Role in Homogeneous and Heterogeneous Catalysis

The application of chiral ligands in catalysis is pivotal for achieving high enantioselectivity in chemical reactions. Metal complexes derived from this compound are potential catalysts for a variety of organic transformations.

The primary catalytic application for a chiral ligand like this compound is in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product over the other. The chiral environment created by the ligand around the metal center directs the approach of the reactants, favoring the transition state that leads to the desired stereoisomer. While extensive studies detailing the performance of this compound in a broad spectrum of asymmetric reactions are not widely reported, its potential can be inferred from the successful application of other chiral diamines and piperazine derivatives in reactions such as:

Asymmetric hydrogenation

Asymmetric transfer hydrogenation

Enantioselective aldol reactions

Michael additions

Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental tools in organic synthesis. The ligands employed in these reactions play a critical role in the efficiency and selectivity of the catalyst. Nitrogen-containing ligands, including diamines, have been successfully used to stabilize and activate palladium, copper, and nickel catalysts for these transformations.

The stereospecific cross-coupling of molecules with nitrogen-containing stereocenters is a significant challenge in synthetic chemistry. The development of ligands that can facilitate such reactions with high fidelity is an active area of research. Although specific examples showcasing this compound in well-known cross-coupling reactions are sparse in the literature, its structural features suggest potential applicability. The electron-donating nitrogen atoms can stabilize the metal center, while the chiral framework could, in principle, influence the stereochemical outcome of reactions involving prochiral substrates or stereogenic centers.

Contributions to Novel Methodological Developments in Organic Chemistry

A comprehensive review of the scientific literature reveals a notable lack of specific examples where this compound has been a central component in the development of novel methodological advancements in organic chemistry. While the piperazine scaffold is a well-established and important motif in medicinal chemistry and organic synthesis, the specific contributions of the 1,2,6-trimethyl substituted derivative to new synthetic methods, catalytic systems, or as a chiral auxiliary in asymmetric synthesis are not extensively documented in publicly available research.

The existing body of literature tends to focus on the synthesis and applications of other piperazine derivatives or the piperazine ring system in a more general context. For instance, research has been conducted on the synthesis of other methylated piperazines, such as the enantiopure forms of 2,2,6-trimethylpiperazine, but the subsequent application of these specific isomers in the development of new and broadly applicable synthetic methodologies is not detailed.

Consequently, there is no available data to construct tables detailing research findings, such as reaction yields, enantiomeric excesses, or other relevant metrics that would typically illustrate the role of a compound in novel methodological developments. The scientific community has yet to extensively explore or report on the unique properties or reactivity of this compound that might lead to its use in innovative synthetic strategies.

This gap in the literature suggests that the potential of this compound in areas such as catalysis, asymmetric synthesis, and the development of new reaction pathways remains a largely unexplored field of chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of 1,2,6-trimethylpiperazine. Through various NMR experiments, it is possible to map out the complete molecular architecture, assign stereochemistry, and investigate dynamic processes.

The molecular framework of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the three methyl groups (N-CH₃, C2-CH₃, and C6-CH₃) and the protons on the piperazine (B1678402) ring. The chemical shifts and splitting patterns (multiplicity) are influenced by the local electronic environment and the relative stereochemistry (cis or trans) of the methyl groups at the C2 and C6 positions.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals are expected for the three methyl carbons and the four carbons of the piperazine ring. The chemical shifts provide insight into the hybridization and bonding environment of each carbon atom.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | N-CH₃ | ~2.2 - 2.4 | Singlet (s) |

| ¹H | C2-CH₃ / C6-CH₃ | ~1.0 - 1.2 | Doublet (d) |

| ¹H | Ring Protons (CH) | ~2.5 - 3.0 | Multiplet (m) |

| ¹H | Ring Protons (CH₂) | ~2.0 - 2.8 | Multiplet (m) |

| ¹³C | N-CH₃ | ~45 - 50 | - |

| ¹³C | C2-CH₃ / C6-CH₃ | ~15 - 20 | - |

| ¹³C | C2 / C6 | ~55 - 60 | - |

| ¹³C | C3 / C5 | ~48 - 55 | - |

Note: Predicted values are based on typical shifts for substituted piperazines and may vary with solvent and stereochemistry.

This compound possesses chiral centers at the C2 and C6 positions, leading to the possibility of diastereomers (cis and trans) and enantiomers.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR technique is crucial for determining the relative stereochemistry. It detects protons that are close in space, irrespective of bond connectivity. For instance, in the cis isomer, a cross-peak would be observed between the protons of the C2-methyl and C6-methyl groups, indicating their spatial proximity on the same face of the piperazine ring. In the trans isomer, this correlation would be absent.

Chiral NMR Shift Reagents : To distinguish between enantiomers, chiral lanthanide shift reagents are employed. libretexts.orgrsc.org These reagents, such as derivatives of europium or praseodymium, form diastereomeric complexes with the enantiomers of this compound. researchgate.net This interaction breaks the magnetic equivalence of the enantiomers, causing their corresponding signals in the NMR spectrum to be resolved into two distinct sets. libretexts.org The integration of these separated signals allows for the quantitative determination of enantiomeric excess.

The six-membered piperazine ring is not static and undergoes conformational exchange, primarily a chair-to-chair interconversion. Dynamic NMR, particularly variable-temperature (VT) NMR, is used to study these processes. researchgate.net

At high temperatures, the ring inversion is rapid on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rate of inversion slows down. At a certain point, known as the coalescence temperature, the signals for atoms that exchange between magnetically distinct environments (e.g., axial and equatorial protons) broaden significantly. Upon further cooling, below the coalescence temperature, the exchange becomes slow enough that separate signals for each conformer can be observed. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring-flipping process can be calculated, providing valuable thermodynamic information about the molecule's flexibility. nih.govresearchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Component Identification

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. libretexts.org For this compound (C₇H₁₆N₂), the molecular weight is 128.22 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of aliphatic amines like piperazines is dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

The predicted fragmentation pathway for this compound would involve:

Formation of the Molecular Ion : An intense molecular ion peak at a mass-to-charge ratio (m/z) of 128.

Alpha-Cleavage : The most likely fragmentation involves the loss of a methyl radical (•CH₃) from the C2 or C6 position, leading to a stable, resonance-delocalized cation. This would produce a major fragment ion at m/z 113 (128 - 15).

Ring Cleavage : Fragmentation of the piperazine ring itself can occur, often initiated by cleavage at the C-C bond adjacent to a nitrogen. This can lead to a variety of smaller fragment ions. For example, cleavage of the C2-C3 bond could lead to fragments characteristic of the substituted ethylenediamine (B42938) moiety.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical from C2 or C6 |

| 85 | [C₅H₁₁N]⁺ | Ring cleavage and loss of a C₂H₅N radical |

| 70 | [C₄H₈N]⁺ | Further fragmentation involving ring opening |

| 58 | [C₃H₈N]⁺ | Cleavage yielding a stable iminium ion |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rug.nl These techniques are excellent for identifying functional groups and can also provide information about molecular conformation.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-N bonds.

Raman Spectroscopy : Raman spectroscopy provides complementary information. While C-N stretching can be weak in the IR, it may give a more prominent signal in the Raman spectrum. The symmetric vibrations of the ring structure are often Raman active. dtic.mil

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (Methyl/Methylene) | 2800 - 3000 | Strong (IR), Strong (Raman) |

| CH₂/CH₃ Bending | 1350 - 1470 | Medium (IR) |

| C-N Stretch | 1020 - 1250 | Medium-Strong (IR), Medium (Raman) |

| Piperazine Ring Vibrations | 800 - 1200 | Medium-Weak (IR), Strong (Raman) |

The precise frequencies and intensities of these bands can be sensitive to the molecule's conformation, providing an aggregate picture of its structural state. scispace.com

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com Provided that suitable single crystals of this compound can be grown, this method yields a precise map of electron density, from which the exact positions of all non-hydrogen atoms can be determined.

This analysis would provide definitive data on:

Molecular Conformation : It would confirm the chair conformation of the piperazine ring, which is the most stable arrangement for six-membered saturated heterocycles.

Stereochemistry : The relative configuration of the methyl groups at C2 and C6 (cis or trans) would be unequivocally established. It would also show whether the methyl groups occupy axial or equatorial positions. To minimize steric hindrance, a conformation with all three methyl groups in equatorial positions is anticipated to be the most stable. nih.gov

Structural Parameters : Precise measurements of all bond lengths, bond angles, and torsional angles would be obtained, offering a detailed geometric portrait of the molecule.

Crystal Packing : The analysis reveals how individual molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonds (if applicable) and van der Waals forces that govern the solid-state structure. nih.gov

While other spectroscopic methods provide crucial information about the molecule's structure and dynamics in solution, single-crystal X-ray diffraction offers the ultimate, high-resolution snapshot of its solid-state architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system. wikipedia.orgmdpi.com

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. jmchemsci.comdamascusuniversity.edu.sy It is widely used to determine the equilibrium geometry and relative stability of molecules. researchgate.netsemanticscholar.org The method is based on the principle that the energy of a molecule can be determined from its electron density.

For 1,2,6-trimethylpiperazine, DFT calculations are employed to perform geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, which corresponds to its most stable structure. wikipedia.org Such calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. Given the stereochemistry of this compound, DFT can be used to determine the geometries and relative energies of its different conformers, such as the various possible chair conformations resulting from the axial or equatorial positions of the three methyl groups. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used for such tasks. jmchemsci.comresearchgate.net The calculated energies allow for a quantitative comparison of the stability of these conformers.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Stable Chair Conformer of cis-1,2,6-Trimethylpiperazine

This table presents hypothetical optimized geometric parameters that would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory. The data serves as an example of the output from such a computational investigation.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C2-N1 | 1.465 | |

| C2-C3 | 1.535 | |

| N1-C6 | 1.468 | |

| N1-C(methyl) | 1.458 | |

| Bond Angles (°) ** | ||

| C6-N1-C2 | 111.5 | |

| N1-C2-C3 | 110.8 | |

| C2-N1-C(methyl) | 112.1 | |

| Dihedral Angles (°) ** | ||

| C6-N1-C2-C3 | -55.8 | |

| N4-C5-C6-N1 | 56.2 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameterization. wikipedia.org While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory often provide higher accuracy for electronic energies and properties, serving as a benchmark for other methods. wikipedia.orgresearchgate.net

For this compound, high-accuracy ab initio calculations would be used to refine the energies of the conformers predicted by DFT. This is particularly important for cases where different conformers have very similar energies. By providing a more precise determination of the electronic structure, these methods enable a more reliable prediction of reactivity and molecular properties that are sensitive to the electronic distribution. arxiv.org Comparing the results from ab initio methods with DFT can also validate the choice of a specific functional for more extensive calculations like molecular dynamics simulations. aps.org

Computational Conformational Analysis and Potential Energy Surface Mapping

The piperazine (B1678402) ring is not rigid and can adopt several conformations. The presence of three methyl substituents on the this compound ring adds further complexity to its conformational preferences. Computational methods are essential for exploring this conformational space and mapping the potential energy surface (PES) that governs the molecule's flexibility. researchgate.netnih.gov

Conformational analysis begins with identifying all relevant stable structures on the potential energy surface. Energy minimization algorithms are used to locate these structures, which correspond to local minima on the PES. wikipedia.orgmcmaster.ca For this compound, these minima would primarily be different chair conformations, but could also include less stable twist-boat forms.

To understand how the molecule converts between these stable conformations (e.g., via ring inversion), it is necessary to identify the transition states (TS) that connect them. e3s-conferences.org A transition state is a first-order saddle point on the PES, representing the maximum energy point along the lowest energy pathway between two minima. wikipedia.orgpsu.edu Locating these transition states and calculating their energies reveals the activation energy barriers for conformational changes. This information is crucial for understanding the molecule's dynamic behavior.

Table 2: Illustrative Energy Profile for the Ring Inversion of a this compound Conformer

This table provides a hypothetical energy profile for the interconversion between two chair conformers, as would be calculated using quantum chemical methods. Energies are relative to the most stable conformer.

| Structure | Description | Method | Relative Energy (kcal/mol) |

| Conformer A | Chair (e.g., 1-ax, 2-eq, 6-eq) | DFT/B3LYP | 1.2 |

| Transition State 1 | Half-Chair/Twist-Boat | DFT/B3LYP | 11.5 |

| Conformer B | Chair (e.g., 1-eq, 2-ax, 6-ax) | DFT/B3LYP | 0.0 |

While quantum chemical calculations identify stationary points on the PES, molecular dynamics (MD) simulations provide a picture of how the molecule moves and flexes over time at a finite temperature. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes their positions and velocities over a period of time. arxiv.org

For this compound, MD simulations can be used to explore its conformational landscape dynamically. biorxiv.org By simulating the molecule for nanoseconds or longer, one can observe spontaneous transitions between different conformers, such as chair-to-boat or chair-to-chair interconversions. mdpi.com This provides valuable information on the timescales of these motions and the relative populations of different conformers in solution, which is often more representative of experimental conditions than gas-phase, 0 K calculations. nih.gov

Table 3: Typical Parameters for a Classical Molecular Dynamics Simulation of this compound in Solution

This table outlines a sample set of parameters for conducting an MD simulation to study conformational behavior.

| Parameter | Value/Description | Purpose |

| Force Field | e.g., GAFF, OPLS-AA | Defines the potential energy function for the molecule. |

| Solvent Model | e.g., TIP3P Water | Simulates the effect of a solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Simulation Time | 100 ns | Duration of the simulation to allow for adequate conformational sampling. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Prediction of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic properties. mpg.de Comparing calculated spectra with experimental results is a powerful method for structural elucidation and validation of the computational models used. arxiv.org

For this compound, DFT calculations are routinely used to predict key spectroscopic data. Vibrational frequency calculations can generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Although calculated frequencies often require scaling to match experimental values, the predicted patterns of absorption are invaluable for assigning experimental peaks to specific molecular motions.

Furthermore, NMR spectroscopy is a primary tool for characterizing organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecular structure. arxiv.org By calculating these parameters for each stable conformer of this compound and comparing the Boltzmann-averaged values with experimental spectra, one can deduce the predominant conformation or mixture of conformations present in solution.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Conformer of this compound

This table shows a hypothetical comparison between ¹³C NMR chemical shifts predicted by a GIAO/DFT calculation and potential experimental values. Such a comparison helps in assigning peaks and confirming the molecular structure.

| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C2 | 59.5 | 58.8 |

| C3 | 48.2 | 47.5 |

| C5 | 48.4 | 47.5 |

| C6 | 55.1 | 54.6 |

| N1-CH₃ | 42.3 | 41.7 |

| C2-CH₃ | 15.8 | 15.2 |

| C6-CH₃ | 14.9 | 14.5 |

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical calculations are a cornerstone of modern mechanistic chemistry, providing detailed insight into the pathways and energetics of chemical reactions. sumitomo-chem.co.jprsc.org For a molecule like this compound, these studies can elucidate its reactivity, for example, in N-alkylation or acylation reactions, or its role as a ligand in catalysis.

The primary goal is to map the potential energy surface (PES) of a reaction. This involves identifying and characterizing the geometries and energies of all relevant stationary points: reactants, intermediates, transition states (TS), and products. smu.edu The activation energy (ΔE‡) of a reaction step is the energy difference between the transition state and the reactants. mdpi.com According to transition state theory, the reaction rate constant (k) is exponentially related to the Gibbs free energy of activation (ΔG‡). sumitomo-chem.co.jp A lower activation energy corresponds to a faster reaction rate. sumitomo-chem.co.jpncert.nic.in

Computational chemists use various techniques to locate transition states, which are first-order saddle points on the PES. sumitomo-chem.co.jp Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the TS correctly connects the desired reactants and products. smu.edu By calculating the energies of all species along the reaction coordinate, a complete energy profile for the proposed mechanism can be constructed. mdpi.com These calculations can reveal the feasibility of a proposed mechanism, explain observed product distributions, and guide the design of new catalysts or reaction conditions. sumitomo-chem.co.jp

Table 3: Hypothetical Energy Profile for a Reaction Step Involving this compound

| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 | 0.0 |

| Transition State (TS) | N-C bond partially formed | +18.5 | +20.1 |

| Products | N-substituted this compound | -5.2 | -4.8 |

Note: This table represents a hypothetical single-step reaction. The values are illustrative of a typical computational output for an exergonic reaction with a moderate activation barrier.

Structure-Reactivity and Structure-Function Relationship Studies via Computational Models

Computational models are instrumental in establishing relationships between the three-dimensional structure of a molecule and its chemical reactivity or biological function. rsc.org These Structure-Reactivity or Structure-Function Relationship (SR/SF) studies can rationalize observed properties and predict the behavior of new, un-synthesized compounds.

For this compound, such studies could explore how its specific substitution pattern influences its basicity, nucleophilicity, or its binding affinity to a biological target. researchgate.net This is often achieved by calculating a set of molecular descriptors that quantify various electronic and steric properties. Examples of these descriptors include:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, visually indicates regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). scielo.org.mx

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.